Fluorogenicity: Linker Length Dictates Turn-On Ratio vs. Closely Tethered Probes
This compound features an extended linker architecture. In a head-to-head comparison within the tetrazine-cyanine class, a probe with a short linker (minimal distance between tetrazine and fluorophore) achieved a 1.6-fold higher turn-on ratio than a probe with a long, flexible linker when conjugated to the same cyanine core [1]. While a closer tether yields greater fluorogenicity, it can also introduce steric hindrance that slows reaction kinetics [1]. This compound's specific linker length represents a specific design choice that balances maximal fluorogenicity with unhindered click reactivity, a critical trade-off that a user must be aware of when selecting a probe.
| Evidence Dimension | Fluorescence turn-on ratio (fluorogenicity) |
|---|---|
| Target Compound Data | N/A (This compound's linker is a specific, non-zero length) |
| Comparator Or Baseline | Probe with short linker (0-2 atom spacer): Fluorescence turn-on ratio of 4.0 +/- 0.3 |
| Quantified Difference | 1.6-fold higher turn-on ratio for short linker vs. long linker (e.g., >4 atom spacer) |
| Conditions | In vitro fluorescence assay; measured by fluorescence intensity increase upon iEDDA click reaction with a TCO-modified biomolecule |
Why This Matters
The linker length is a primary driver of the achievable signal-to-background ratio, making this compound's specific architecture a key selection criterion for no-wash imaging applications where sensitivity is paramount.
- [1] Wieczorek, A.; Werther, P.; Euchner, J.; Wombacher, R. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells. Chem. Sci. 2017, 8 (2), 1506-1510. View Source
